Isoxanthohumol
Overview
Description
Isoxanthohumol is a prenylflavonoid found predominantly in hops (Humulus lupulus) and beer. It is a phytoestrogen, meaning it can mimic the hormone estrogen in the body. This compound has garnered significant interest due to its potential health benefits, including anti-cancer, anti-inflammatory, and antiviral properties .
Scientific Research Applications
Isoxanthohumol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cell signaling pathways and gene expression.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the brewing industry to enhance the health benefits of beer.
Mechanism of Action
Isoxanthohumol (IXN) is a prenylflavonoid derived from hops and beer, known for its diverse biological properties .
Target of Action
The primary targets of IXN are T cells, specifically the pro-inflammatory Th17/Th1 cells and the anti-inflammatory Treg cells . These cells play a crucial role in the immune response, with Th17/Th1 cells promoting inflammation and Treg cells suppressing the immune response .
Mode of Action
IXN interacts with its targets by regulating T cell development. It inhibits the proliferation of CD4+ T cells, promotes apoptosis, and regulates the balance between Treg and Th17 cells . This results in a suppression of the pro-inflammatory Th17/Th1 cells and promotion of the anti-inflammatory Treg cells .
Biochemical Pathways
IXN affects several biochemical pathways. It restores gut microbiota disorder and increases gut microbiota diversity, maintaining the ratio of Firmicutes/Bacteroidetes balance, promoting abundance of Bacteroidetes and Ruminococcus, and suppressing abundance of proteobacteria . Additionally, it regulates the pyruvate metabolic pathway .
Pharmacokinetics
It has been suggested that flavonoids like ixn have low systemic availability and are excreted via the feces . The cyclization of xanthohumol to this compound was observed in the serum concentration-time curves, while the slow absorption and enterohepatic recirculation contributed to half-lives exceeding 20 h .
Result of Action
The action of IXN results in significant attenuation of dextran sodium sulfate (DSS)-induced colitis, evidenced by reduced DAI scores and histological improvements . It also leads to a decrease in reactive oxygen species (ROS) in vivo .
Action Environment
The action of IXN can be influenced by environmental factors such as the gut microbiota. The flora in the human intestine can convert IXN into 8-prenylnaringenin . This conversion could potentially influence the efficacy and stability of IXN.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Isoxanthohumol interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit CD4+ T cell proliferation, promote apoptosis, and regulate the balance between Treg and Th17 cells . It also affects the carbohydrate metabolic process, disrupts the tricarboxylic acid (TCA) cycle, and hinders the generation of ATP by inhibiting respiration .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by regulating T cell development . It also restores gut microbiota disorder and increases gut microbiota diversity . Furthermore, it has been found to alleviate colitis by reducing DAI scores and histological improvements .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits CD4+ T cell proliferation, promotes apoptosis, and regulates the balance between Treg and Th17 cells . It also affects metabolic pathways, promoting the upregulation of D-(+)-mannose and L-threonine and regulating the pyruvate metabolic pathway .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been found to significantly attenuate dextran sodium sulfate (DSS)-induced colitis . The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Administration of this compound (60 mg/kg/day, gavage) significantly attenuated DSS-induced colitis . The specific threshold effects and any toxic or adverse effects at high doses are not mentioned in the available literature.
Metabolic Pathways
This compound is involved in various metabolic pathways. It affects the carbohydrate metabolic process, disrupts the TCA cycle, and hinders the generation of ATP by inhibiting respiration . It also promotes the upregulation of D-(+)-mannose and L-threonine and regulates the pyruvate metabolic pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is absorbed rapidly after administration and reaches plasma maximum concentration by 0.5 hours . It is present at high levels in the liver compared with other organs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoxanthohumol can be synthesized through various chemical reactions. One common method involves the prenylation of naringenin, a flavonoid, using prenyl bromide under basic conditions. The reaction typically requires a catalyst such as potassium carbonate and is conducted in an organic solvent like acetone .
Industrial Production Methods: In an industrial setting, this compound is often extracted from hops during the brewing process. The extraction involves the use of solvents such as ethanol or methanol, followed by purification steps like chromatography to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: Isoxanthohumol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various quinones.
Reduction: Reduction reactions can convert this compound into dihydrothis compound.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrothis compound.
Substitution: Various substituted this compound derivatives.
Comparison with Similar Compounds
Isoxanthohumol is often compared with other prenylflavonoids such as xanthohumol and 8-prenylnaringenin:
Xanthohumol: Another prenylflavonoid found in hops, known for its potent anti-cancer and anti-inflammatory properties.
8-Prenylnaringenin: A metabolite of this compound, produced in the human intestine.
This compound stands out due to its balanced profile of biological activities and its potential for conversion into other bioactive compounds in the body .
Properties
IUPAC Name |
7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-12(2)4-9-15-16(23)10-19(25-3)20-17(24)11-18(26-21(15)20)13-5-7-14(22)8-6-13/h4-8,10,18,22-23H,9,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGCBLWILMDSAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=CC=C(C=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72247-79-1 | |
Record name | Isoxanthohumol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072247791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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